molecular formula C9H9Cl2F3N2O2 B2794606 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2309443-45-4

2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride

Cat. No.: B2794606
CAS No.: 2309443-45-4
M. Wt: 305.08
InChI Key: QSYLDZSCMMMCBM-UHFFFAOYSA-N
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Description

2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.

    Reaction with Propanoic Acid: The starting material is reacted with propanoic acid under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions.

    Purification: Employing purification techniques such as recrystallization to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the compound.

    3-Chloro-5-(trifluoromethyl)pyridine-2-amine: Another related compound with similar structural features.

Uniqueness

2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2.ClH/c10-7-4(2-6(14)8(16)17)1-5(3-15-7)9(11,12)13;/h1,3,6H,2,14H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLDZSCMMMCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(C(=O)O)N)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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